![molecular formula C5H7BrO3S B3244567 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide CAS No. 162467-21-2](/img/structure/B3244567.png)
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
Overview
Description
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, also known as BSO, is a synthetic compound that has been extensively studied for its potential applications in the field of biochemistry and pharmacology. BSO is a sulfur-containing heterocyclic compound that has a unique structure and properties that make it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of glutathione reductase, an enzyme that plays a key role in the antioxidant defense system. By inhibiting this enzyme, 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide can deplete intracellular glutathione levels, leading to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and to protect against oxidative damage in various tissues.
Advantages and Limitations for Lab Experiments
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has several advantages as a research tool, including its high purity and stability, and its ability to induce oxidative stress and apoptosis in cancer cells. However, 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide, and to optimize its use as a research tool.
Scientific Research Applications
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have antioxidant and anti-inflammatory properties, and has been investigated as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
3-bromo-1,1-dioxothian-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGATGOIQOWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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